molecular formula C16H13F3N4OS2 B2597605 Irestatin 9389

Irestatin 9389

Cat. No.: B2597605
M. Wt: 398.4 g/mol
InChI Key: OQPKODFAFXMGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irestatin 9389 is a chemical compound known for its role as an inhibitor of inositol-requiring enzyme 1 (IRE1). IRE1 is a key player in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. This compound has been studied for its potential therapeutic applications in various diseases, including atherosclerosis and acute kidney injury .

Preparation Methods

The preparation of Irestatin 9389 involves specific synthetic routes and reaction conditions. According to the available information, this compound is prepared following the manufacturer’s instructions. For instance, Axon Medchem provides detailed guidelines for the preparation of this compound . the exact synthetic routes and industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Irestatin 9389 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. it is known that this compound can inhibit the IRE1 pathway, which involves the phosphorylation of C-jun NH2-terminal kinase (JNK) and the activation of the signal transducer and activator of transcription 3 (STAT3) pathway . The major products formed from these reactions are not explicitly detailed in the available literature.

Scientific Research Applications

Irestatin 9389 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been studied for its potential therapeutic effects in treating atherosclerosis and acute kidney injury . In biology, it is used to study the unfolded protein response and its role in cellular stress responses . In chemistry, it serves as a tool to investigate the mechanisms of enzyme inhibition and protein folding. Its industrial applications are not explicitly detailed in the available literature.

Mechanism of Action

The mechanism of action of Irestatin 9389 involves the inhibition of the IRE1 pathway. IRE1 is a sensor protein that mediates inflammation by promoting the phosphorylation of C-jun NH2-terminal kinase (JNK). This compound inhibits this pathway, thereby reducing inflammation and preventing the activation of the STAT3 pathway and the production of extracellular matrix (ECM) in the glomeruli . This inhibition helps in mitigating the progression of diseases such as atherosclerosis and acute kidney injury.

Comparison with Similar Compounds

Irestatin 9389 is unique in its specific inhibition of the IRE1 pathway. Similar compounds include ursodeoxycholic acid, quercetin, 4μ8C, STF-083010, AMG-18, and SP600125 . These compounds also target the IRE1 pathway but may have different mechanisms of action and therapeutic applications. For instance, quercetin is known for its antioxidant properties, while STF-083010 is another IRE1 inhibitor with potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKODFAFXMGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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